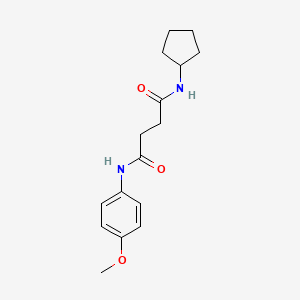
N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. DMTB is a member of the benzamide family and has a unique molecular structure that makes it an interesting compound for further study.
科学的研究の応用
DMTB has several potential scientific research applications. One of the most promising areas of research involves the development of DMTB as a potential anticancer agent. Studies have shown that DMTB can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further study in cancer treatment.
Another area of research involves the use of DMTB in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that DMTB can inhibit the aggregation of amyloid beta and alpha-synuclein, which are proteins that are associated with these diseases.
作用機序
The mechanism of action of DMTB is not fully understood, but studies have shown that it can interact with several cellular pathways. One of the main targets of DMTB is the proteasome, which is responsible for degrading misfolded or damaged proteins. DMTB can inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMTB has several biochemical and physiological effects. Studies have shown that DMTB can induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta and alpha-synuclein, and reduce inflammation. DMTB has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of DMTB for lab experiments is its relatively simple synthesis method. DMTB is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of DMTB is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving DMTB. One area of research involves the development of DMTB analogs with improved solubility and potency. Another area of research involves the use of DMTB in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of DMTB and its potential applications in the treatment of neurodegenerative diseases.
合成法
DMTB can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with trifluoromethyl iodide to form 2,4-dimethoxyphenyl-3-iodo-3-trifluoromethylpropanoate. The second step involves the reaction of the resulting compound with ammonium acetate to form DMTB. The overall synthesis method of DMTB is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3/c1-22-12-6-7-13(14(9-12)23-2)20-15(21)10-4-3-5-11(8-10)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDJMIYFNXRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-difluoro-4-methylbenzyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5001682.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5001694.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl benzoate](/img/structure/B5001702.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5001704.png)
![N-allyl-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5001707.png)
![N-(3-acetylphenyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5001712.png)


![1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5001733.png)

![2,4-dichloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5001773.png)
![N-(2-butyl-3-propyl-4-quinolinyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5001784.png)
![ethyl 2-{[N-(sec-butyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001792.png)
